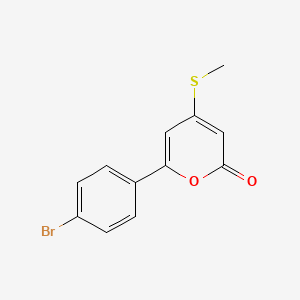
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and methylthiol.
Formation of Pyranone Ring: The key step involves the formation of the pyranone ring through a cyclization reaction. This can be achieved using a base-catalyzed aldol condensation followed by cyclization.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted pyranone.
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromophenyl and methylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-4-(methylsulfanyl)-2H-pyran-2-one: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2H-pyran-2-one: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
6-(4-Methylphenyl)-4-(methylsulfanyl)-2H-pyran-2-one: The presence of a methyl group instead of bromine can alter its chemical behavior.
Uniqueness
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one is unique due to the presence of the bromophenyl group, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to similar compounds.
Properties
CAS No. |
127427-35-4 |
|---|---|
Molecular Formula |
C12H9BrO2S |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-methylsulfanylpyran-2-one |
InChI |
InChI=1S/C12H9BrO2S/c1-16-10-6-11(15-12(14)7-10)8-2-4-9(13)5-3-8/h2-7H,1H3 |
InChI Key |
QMACMIZCZLWQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=O)OC(=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















